molecular formula C17H18FNO3S2 B11422245 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11422245
M. Wt: 367.5 g/mol
InChI Key: DHKPEJMEEJPHIG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a fluorine atom and two thiophene rings, one of which is oxidized to a sulfone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 4-fluorobenzoic acid with an appropriate amine to form the benzamide.

    Introduction of the Thiophene Rings: The thiophene rings are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Oxidation to Sulfone: The thiophene ring is oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfone formation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing sulfone to sulfide.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Further oxidized thiophene derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the sulfone and thiophene moieties but differ in the core structure.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide: Similar in having the sulfone and thiophene rings but with different substituents on the benzamide core.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its specific combination of a fluorinated benzamide core with two thiophene rings, one of which is oxidized to a sulfone. This unique structure imparts distinct electronic properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C17H18FNO3S2

Molecular Weight

367.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C17H18FNO3S2/c1-12-6-8-23-16(12)10-19(15-7-9-24(21,22)11-15)17(20)13-2-4-14(18)5-3-13/h2-6,8,15H,7,9-11H2,1H3

InChI Key

DHKPEJMEEJPHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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